3,3-Dimethyl-1-piperidinepropanoic acid 3,3-Dimethyl-1-piperidinepropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18728169
InChI: InChI=1S/C10H19NO2/c1-10(2)5-3-6-11(8-10)7-4-9(12)13/h3-8H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

3,3-Dimethyl-1-piperidinepropanoic acid

CAS No.:

Cat. No.: VC18728169

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-piperidinepropanoic acid -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 3-(3,3-dimethylpiperidin-1-yl)propanoic acid
Standard InChI InChI=1S/C10H19NO2/c1-10(2)5-3-6-11(8-10)7-4-9(12)13/h3-8H2,1-2H3,(H,12,13)
Standard InChI Key RGYZQGMQYRPADL-UHFFFAOYSA-N
Canonical SMILES CC1(CCCN(C1)CCC(=O)O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 3,3-dimethyl-1-piperidinepropanoic acid consists of a six-membered piperidine ring with two methyl groups at the 3-position and a propanoic acid moiety (-CH₂CH₂COOH) attached to the nitrogen atom. The compound’s IUPAC name reflects this arrangement: 1-(2-carboxyethyl)-3,3-dimethylpiperidine. The stereochemistry of the methyl groups and the orientation of the propanoic acid chain influence its conformational stability and intermolecular interactions.

Key Structural Features:

  • Piperidine Core: A saturated heterocycle with one nitrogen atom, providing basicity (pKa ~11) and enabling protonation under physiological conditions.

  • 3,3-Dimethyl Substitution: Enhances steric bulk, potentially affecting binding affinity to biological targets.

  • Propanoic Acid Side Chain: Introduces a carboxylic acid group (pKa ~4.5), enabling salt formation and hydrogen-bonding interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for confirming the compound’s structure:

  • ¹H NMR: Peaks corresponding to the piperidine ring protons (δ 1.2–2.8 ppm), methyl groups (δ 0.9–1.1 ppm), and propanoic acid protons (δ 2.3–2.6 ppm for CH₂ and δ 12.1 ppm for COOH).

  • ¹³C NMR: Signals for the quaternary carbons of the methyl groups (δ 22–24 ppm), piperidine carbons (δ 40–55 ppm), and carboxylic acid carbon (δ 175 ppm).

  • IR: Strong absorption bands for C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) groups .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3,3-dimethyl-1-piperidinepropanoic acid typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Two primary routes are documented:

Route 1: Alkylation of Piperidine

  • Methylation of Piperidine: Reaction of piperidine with methyl iodide or dimethyl sulfate under basic conditions to introduce the 3,3-dimethyl groups.

  • Propanoic Acid Attachment: Quaternization of the nitrogen atom with 3-bromopropanoic acid or ester, followed by hydrolysis to yield the carboxylic acid .

Example Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 80–100°C under reflux.

  • Catalysts: Potassium carbonate or triethylamine.

Route 2: Wolff-Kishner Reduction

  • Hydrazone Formation: Condensation of tert-butylglyoxylic acid with hydrazine hydrate to form a hydrazone intermediate.

  • Reductive Elimination: Heating the hydrazone with a strong base (e.g., NaOH) to eliminate nitrogen gas and yield 3,3-dimethylbutyric acid, which is further functionalized .

Yield Optimization:

  • Prolonged reaction times (12–24 hours) improve conversion rates.

  • Polar aprotic solvents enhance intermediate stability .

Challenges and Solutions

  • Steric Hindrance: The 3,3-dimethyl groups slow nucleophilic attacks; using bulky leaving groups (e.g., triflate) mitigates this issue.

  • Acid Sensitivity: The carboxylic acid group may undergo decarboxylation; low-temperature workup and inert atmospheres are recommended .

Pharmacological Applications

Enzyme Inhibition

3,3-Dimethyl-1-piperidinepropanoic acid derivatives have shown promise as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammatory pathways. In a seminal study, a structurally related compound (Example 14) exhibited potent inhibition of PGE₂ synthesis in human whole blood (IC₅₀ = 7 nM) without affecting cyclooxygenase (COX) isoforms, indicating selectivity .

Mechanism of Action:

  • Competitive Binding: The piperidine nitrogen interacts with acidic residues in the mPGES-1 active site.

  • Steric Blockade: The 3,3-dimethyl groups prevent substrate access, as evidenced by molecular docking studies .

Pharmacokinetics

In canine models, the compound demonstrated favorable pharmacokinetic properties:

ParameterValue
Oral Bioavailability74%
Clearance3.62 mL/(min·kg)
Volume of Distribution1.6 L/kg

These metrics suggest adequate absorption and tissue penetration, supporting further preclinical development .

Related Derivatives and Metabolites

Alvimopan Metabolite

A structurally analogous compound, (αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid, is a metabolite of the opioid antagonist Alvimopan. Key differences include:

  • Phenyl Substituents: A 3-hydroxyphenyl group at the 4-position of the piperidine ring.

  • Benzyl Moiety: A phenylmethyl group attached to the propanoic acid chain .

Pharmacological Significance:

  • This metabolite retains partial activity against gastrointestinal opioid receptors, contributing to Alvimopan’s therapeutic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator